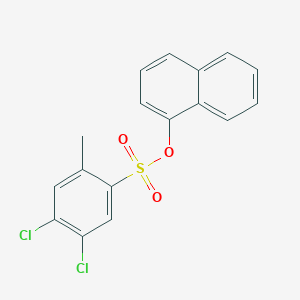
Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. While specific data for NDMBS is not available, similar compounds have been analyzed using 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. While specific data for NDMBS is not available, similar compounds have been analyzed using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .Aplicaciones Científicas De Investigación
Autoxidation Reactions in Aromatic Compounds
Mono- and disulfonated naphthalene derivatives, like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, are products of the anaerobic reduction of azo dyes by microorganisms. A study explored their behavior under aerobic conditions, revealing that these compounds undergo autoxidation, leading to the formation of various products. This has implications for understanding the environmental fate of azo dye reduction products and their impact on ecosystems (Kudlich et al., 1999).
Microwave-Assisted Organic Synthesis
The sulfonation of naphthalene, which includes compounds like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, has been studied under microwave energy. This approach significantly accelerates the reactions, demonstrating the potential of microwave-assisted synthesis in organic chemistry, particularly for sulfonated aromatic compounds (Abramovitch et al., 1991).
Environmental Analysis of Sulfonates
Research on the extraction and analysis of benzene- and naphthalenesulfonates in wastewater highlights the widespread use of these compounds in industries like chemical, pharmaceutical, and textile. Techniques like solid-phase extraction and liquid chromatography have been developed for their efficient detection and quantification, which is crucial for environmental monitoring and pollution control (Altenbach & Giger, 1995).
Enzyme Inhibition Activity
Sulfonamide derivatives of naphthalene, including Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been evaluated for their activity as enzyme inhibitors. This has implications for developing potential anti-inflammatory and anti-diabetic drugs, illustrating the biomedical applications of these compounds (Abbasi et al., 2015).
Proton Exchange Membranes
Sulfonated polybenzothiazoles containing naphthalene units, like Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate, have been synthesized and evaluated for use as proton exchange membranes. This research has relevance in the development of materials for fuel cells, emphasizing the material science applications of these compounds (Wang et al., 2015).
Propiedades
IUPAC Name |
naphthalen-1-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-9-14(18)15(19)10-17(11)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQCRAXWHKMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)
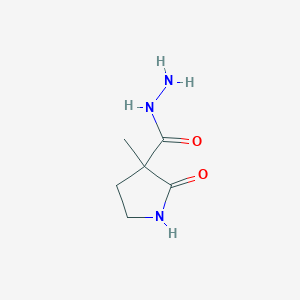
![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
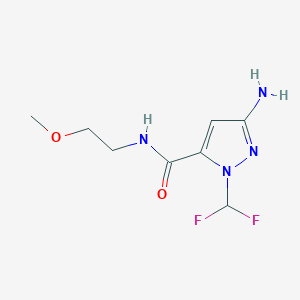
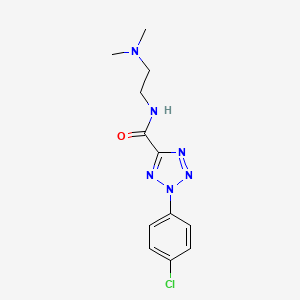
![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)

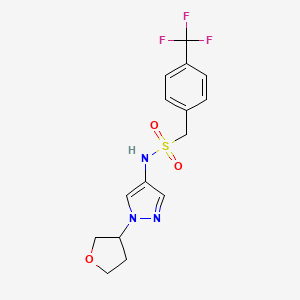

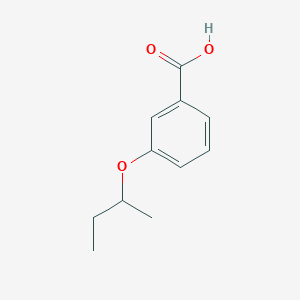

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)